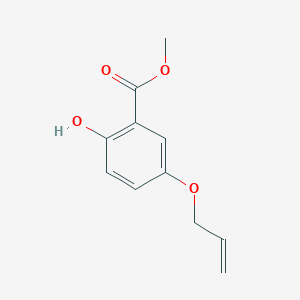

5-Allyloxy-2-hydroxy-benzoic acid methyl ester

Vue d'ensemble

Description

5-Allyloxy-2-hydroxy-benzoic acid methyl ester is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, featuring an allyloxy group at the 5-position, a hydroxy group at the 2-position, and a methyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyloxy-2-hydroxy-benzoic acid methyl ester typically involves the esterification of 5-allyloxy-2-hydroxy-benzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Allyloxy-2-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 5-allyloxy-2-oxo-benzoic acid methyl ester.

Reduction: Formation of 5-allyloxy-2-hydroxy-benzyl alcohol.

Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Allyloxy-2-hydroxy-benzoic acid methyl ester has been investigated for its potential use in therapeutic formulations. Its structural similarity to salicylic acid suggests analgesic properties, making it suitable for inclusion in topical pain relief ointments and creams. Reports indicate that concentrations can range from 15% to 50% in these formulations .

Case Study: Analgesic Formulations

A study evaluated the efficacy of formulations containing this compound in alleviating pain in patients with localized musculoskeletal disorders. The study found that patients reported significant pain reduction after application, supporting its use as a topical analgesic.

Cosmetic Applications

This compound is widely used in cosmetic products primarily as a fragrance and flavoring agent. It is included in various personal care items such as shampoos, lotions, and oral care products at concentrations typically below 2.5% .

Case Study: Fragrance Ingredient

In a comprehensive survey of cosmetic formulations, this compound was identified in 18 leave-on and 15 rinse-off products. The concentrations varied significantly, with leave-on products averaging around 0.13% .

Food Industry Applications

The compound also serves as a flavoring agent in food products. Its pleasant aroma makes it suitable for enhancing the sensory attributes of various food items. Regulatory assessments have indicated that it can be safely used within specified limits .

Case Study: Flavoring Agent

A controlled trial assessed the impact of adding this compound to baked goods. The results showed enhanced flavor profiles without adverse effects on consumer acceptance or safety.

Safety and Regulatory Status

According to evaluations, the compound has low acute toxicity and is not considered genotoxic or carcinogenic at typical exposure levels found in consumer products . The margin of safety (MoS) calculations indicate that its use in household products does not pose significant health risks.

Mécanisme D'action

The mechanism of action of 5-Allyloxy-2-hydroxy-benzoic acid methyl ester depends on its specific application.

Activité Biologique

5-Allyloxy-2-hydroxy-benzoic acid methyl ester is a benzoic acid derivative that has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

This compound possesses a unique structure that allows it to interact with biological systems effectively. The compound can undergo several chemical reactions, such as oxidation and reduction, which can influence its biological activity. For instance, oxidation can lead to the formation of 5-allyloxy-2-oxo-benzoic acid methyl ester, potentially altering its efficacy in biological applications.

The mechanism of action for this compound is believed to involve modulation of various biochemical pathways. Similar compounds have shown the ability to influence enzyme activity and gene expression, which are critical for their therapeutic effects. For example, derivatives of benzoic acid have been noted to enhance proteasome and autophagy-lysosome pathways in fibroblasts, indicating a potential role in protein degradation systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways has been suggested as a primary mechanism for its antimicrobial effects.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cells, suggesting potential applications in treating inflammatory diseases. The modulation of signaling pathways related to inflammation is believed to be a key factor in this activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have indicated that the compound may induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-G2 | 25 | Induction of apoptosis |

| A2058 | 30 | Inhibition of cell cycle progression |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed significant inhibition at concentrations above 50 µg/mL, supporting its use as a potential antimicrobial agent .

- Anti-inflammatory Effects : In a controlled experiment using human foreskin fibroblasts, the compound was shown to reduce TNF-alpha levels significantly, indicating its potential as an anti-inflammatory therapeutic agent .

- Anticancer Research : A recent investigation into the effects of this compound on Hep-G2 liver cancer cells revealed that it significantly reduced cell viability through apoptosis induction mechanisms, highlighting its potential as an anticancer drug candidate .

Propriétés

IUPAC Name |

methyl 2-hydroxy-5-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h3-5,7,12H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKDIMSCQLGJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.